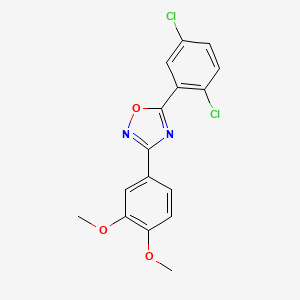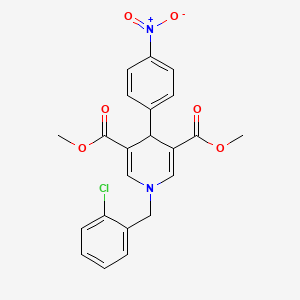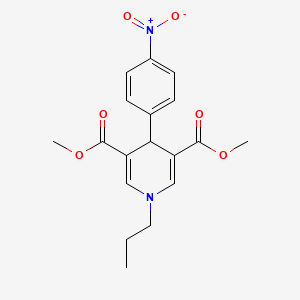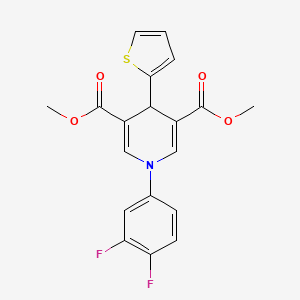![molecular formula C16H13Cl2IN2O2 B3546564 2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide](/img/structure/B3546564.png)
2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide
Vue d'ensemble
Description
2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of chlorine, iodine, and amide functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, a benzene derivative, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Acylation: The amine groups are acylated with propanoyl chloride to form the corresponding amides.
Halogenation: Chlorine and iodine atoms are introduced through halogenation reactions using reagents like thionyl chloride and iodine monochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new halogenated derivatives.
Applications De Recherche Scientifique
2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of halogen atoms enhances its binding affinity and specificity, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide
- 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
IUPAC Name |
2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2IN2O2/c1-2-15(22)20-10-4-6-13(18)14(8-10)21-16(23)11-7-9(19)3-5-12(11)17/h3-8H,2H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUZGWALBBVZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B3546483.png)
![2-[(3-nitrobenzoyl)amino]-N-pyridin-4-ylbenzamide](/img/structure/B3546490.png)

![2-[(6-bromo-2-naphthyl)oxy]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3546516.png)


![N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B3546539.png)

![N-(2-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3546554.png)
![dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3546560.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B3546575.png)
![3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3546584.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3546588.png)
![3-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-benzothiophene-2-carboxamide](/img/structure/B3546596.png)
